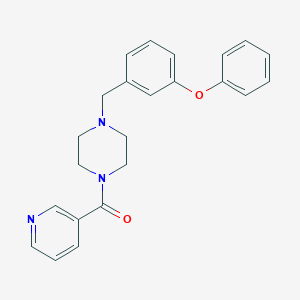
1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine, also known as PBPCP, is a chemical compound that has been widely studied for its potential use in scientific research. PBPCP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mechanism of Action
1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to act as a competitive antagonist at the dopamine D2 receptor, blocking the binding of dopamine to this receptor. This mechanism of action has been studied in detail using a variety of techniques, including radioligand binding assays and functional assays in cell lines expressing the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including effects on dopamine signaling, neurotransmitter release, and behavior. In particular, this compound has been shown to decrease dopamine release in the striatum, a brain region involved in motor control and reward processing.
Advantages and Limitations for Lab Experiments
1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has several advantages as a research tool, including its high potency and selectivity for the dopamine D2 receptor. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in some experimental settings.
Future Directions
There are several potential future directions for research on 1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine. One area of interest is the development of new compounds based on the structure of this compound, with improved solubility and other properties. Another area of interest is the use of this compound in animal models of neurological and psychiatric disorders, to better understand the role of dopamine in these conditions. Finally, this compound could be used in combination with other drugs or therapies to explore potential synergistic effects.
Synthesis Methods
1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(3-phenoxybenzyl)piperazine with 3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. Other methods of synthesis have also been reported, including the use of different starting materials and reaction conditions.
Scientific Research Applications
1-(3-Phenoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been studied for its potential use in a variety of scientific research applications, including neuroscience, pharmacology, and drug discovery. In particular, this compound has been shown to have activity as a dopamine receptor antagonist, making it a valuable tool for studying the role of dopamine in the brain.
Properties
Molecular Formula |
C23H23N3O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C23H23N3O2/c27-23(20-7-5-11-24-17-20)26-14-12-25(13-15-26)18-19-6-4-10-22(16-19)28-21-8-2-1-3-9-21/h1-11,16-17H,12-15,18H2 |
InChI Key |
ZXYZJDDGBHHHBF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CN=CC=C4 |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247409.png)
![1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247417.png)





![2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)
![2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247435.png)
![4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B247436.png)
![2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247437.png)
![4-[1-(3-Fluorobenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247439.png)
![2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine](/img/structure/B247440.png)
![2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247441.png)
